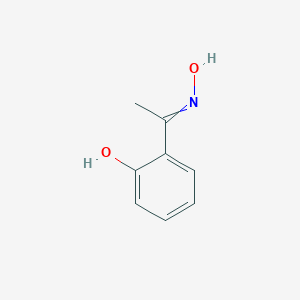

1-(2-Hydroxyphenyl)ethan-1-one oxime

Beschreibung

BenchChem offers high-quality 1-(2-Hydroxyphenyl)ethan-1-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyphenyl)ethan-1-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXBPZWZZOXDFB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-29-8 | |

| Record name | 1-(2-Hydroxyphenyl)ethan-1-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-hydroxyphenyl)ethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Hydroxyphenyl)ethan-1-one oxime synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1-(2-hydroxyphenyl)ethan-1-one oxime, a molecule of significant interest in medicinal chemistry, analytical applications, and as a precursor in organic synthesis. We will dissect the core reaction mechanism, explore the critical parameters influencing the reaction's efficiency, and present a validated experimental protocol. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of oxime formation.

Introduction: Significance and Applications

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2'-hydroxyacetophenone oxime, is an organic compound featuring an oxime functional group (-C=N-OH) attached to a 2-hydroxyacetophenone scaffold. This unique structure confers valuable properties, making it a versatile molecule. Its primary applications include:

-

Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules, including various pharmaceuticals and agrochemicals.

-

Analytical Chemistry: The presence of the hydroxyl and oxime groups allows it to act as a chelating agent, forming stable complexes with metal ions. This property is utilized in the detection and quantification of metals.

-

Medicinal Chemistry: The compound and its derivatives have been investigated for a range of biological activities, including potential antibacterial and antifungal properties.

The synthesis of this oxime is a cornerstone reaction, typically achieved through the condensation of 2-hydroxyacetophenone with hydroxylamine. Understanding the nuances of this reaction is critical for optimizing yield, purity, and scalability.

The Oximation Reaction: A Mechanistic Deep Dive

The formation of 1-(2-hydroxyphenyl)ethan-1-one oxime from 2-hydroxyacetophenone is a classic example of a nucleophilic addition-elimination reaction. The overall transformation involves the reaction of a carbonyl group with hydroxylamine to form an oxime and a molecule of water.

Core Reactants and Reagents

-

Substrate: 2-Hydroxyacetophenone. The electrophilic center is the carbonyl carbon, which is the target for nucleophilic attack.

-

Nucleophile: Hydroxylamine (NH₂OH). It is typically used in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl), due to the instability of the free base.

-

Base: A mild base, such as sodium acetate or sodium hydroxide, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine, which is the active nucleophilic species.

Step-by-Step Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination pathway. The rate and efficiency of the reaction are highly dependent on the pH of the medium.

-

Liberation of the Nucleophile: Hydroxylamine hydrochloride reacts with the base to generate free hydroxylamine.

-

NH₃OH⁺Cl⁻ + NaOH → NH₂OH + NaCl + H₂O

-

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of 2-hydroxyacetophenone. This is a rapid step, forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This can occur intramolecularly or be mediated by solvent molecules, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Acid-Catalyzed Dehydration: In a slightly acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a much better leaving group (H₂O). This dehydration step is often the rate-determining step of the overall reaction.

-

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule.

-

Deprotonation: A water molecule or another base in the solution removes the final proton from the nitrogen atom to yield the neutral oxime product and regenerate the acid catalyst.

The Critical Role of pH

The rate of oxime formation is maximal in a slightly acidic pH range, typically between 4 and 6. This represents a delicate balance:

-

At low pH (highly acidic): The hydroxylamine nucleophile becomes excessively protonated to form NH₃OH⁺. This protonated form is not nucleophilic, which slows down or halts the initial attack on the carbonyl carbon.

-

At high pH (alkaline): There is an insufficient concentration of acid to effectively catalyze the dehydration of the carbinolamine intermediate, which is the rate-limiting step.

Therefore, maintaining the optimal pH is paramount for achieving a high yield and reasonable reaction rate. This is often accomplished by using a buffer system, such as sodium acetate, which also serves as the base to free the hydroxylamine.

Visualizing the Synthesis and Mechanism

Overall Reaction Scheme

Caption: Step-by-step oximation reaction mechanism.

Validated Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of 1-(2-hydroxyphenyl)ethan-1-one oxime.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| 2-Hydroxyacetophenone | 136.15 | 5.00 g | 0.0367 | 1.0 |

| Hydroxylamine HCl | 69.49 | 3.82 g | 0.0550 | 1.5 |

| Sodium Hydroxide | 40.00 | 2.20 g | 0.0550 | 1.5 |

| Ethanol (95%) | - | 40 mL | - | - |

| Water | - | 30 mL | - | - |

Step-by-Step Methodology

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5.00 g of 2-hydroxyacetophenone in 40 mL of 95% ethanol. Equip the flask with a magnetic stirrer and a reflux condenser.

-

Hydroxylamine Solution: In a separate beaker, dissolve 3.82 g of hydroxylamine hydrochloride and 2.20 g of sodium hydroxide in 30 mL of warm water. Stir until all solids have dissolved.

-

Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of 2-hydroxyacetophenone in the flask.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 to 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30 minutes to induce crystallization of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small volume of cold 50% ethanol-water solution to remove any unreacted starting materials and impurities.

-

Drying: Dry the product on the filter with continued suction, then transfer to a watch glass to air dry or dry in a desiccator.

-

Characterization: Record the final yield and determine the melting point. Confirm the identity of the product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Experimental Workflow Diagram

Caption: Laboratory workflow for oxime synthesis.

Potential Side Reactions: The Beckmann Rearrangement

It is crucial for the synthetic chemist to be aware of potential subsequent reactions. Under strong acidic conditions (e.g., using H₂SO₄, PCl₅), oximes can undergo a Beckmann rearrangement to form amides. In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen migrates. While not typically a side reaction under the mild conditions of oximation, it is the most common subsequent transformation of the oxime product.

Conclusion

The synthesis of 1-(2-hydroxyphenyl)ethan-1-one oxime is a robust and well-understood chemical transformation rooted in the principles of nucleophilic addition-elimination. The success of the synthesis hinges on the careful control of reaction parameters, most notably the pH, which must be optimized to facilitate both the initial nucleophilic attack and the subsequent rate-limiting dehydration step. The provided protocol, when executed with precision, offers a reliable pathway to obtaining this valuable chemical intermediate for further application in research and development.

References

-

Bagade, M. B., & Ghiya, B. J. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry, 3(2), 158-163. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydroxylamine anilines as catalysts for oxime ligation. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

-

Dirksen, A., & Hackeng, T. M. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 19(12), 2359-2371. [Link]

-

Hamnevik, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44, 847-855. [Link]

-

Krishnamurthy, G., et al. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal, 21(16), 6049-6055. [Link]

-

Organic Syntheses. (n.d.). Acetophenone Oxime. [Link]

-

Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

An In-Depth Technical Guide to 1-(2-Hydroxyphenyl)ethan-1-one Oxime: Structure, Properties, and Applications

Introduction

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2'-hydroxyacetophenone oxime, is a versatile organic compound with the chemical formula C₈H₉NO₂.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to a ketoxime functional group, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance to researchers in organic synthesis, analytical chemistry, and drug development. The insights provided herein are grounded in established experimental data and aim to explain the causality behind its chemical behavior and utility.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 1-(2-hydroxyphenyl)ethan-1-one oxime governs its physical and chemical characteristics. The molecule consists of a benzene ring substituted with a hydroxyl group and an ethan-1-one oxime group at the 1 and 2 positions, respectively.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-[(1E)-1-(hydroxyimino)ethyl]phenol | [1] |

| CAS Number | 1196-29-8 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | 113-115 °C | Smolecule |

| pKa | 9.22 (Predicted) | ChemicalBook |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate | ChemicalBook |

Structural Elucidation and Stereochemistry

The structure of 1-(2-hydroxyphenyl)ethan-1-one oxime has been elucidated through various spectroscopic and analytical techniques.

Crystallography: X-ray diffraction studies of analogous compounds reveal significant insights into the three-dimensional structure. For instance, in a closely related structure, the oxime group is nearly coplanar with the phenyl ring, an arrangement stabilized by intramolecular hydrogen bonding.[3][4] The crystal packing is dominated by extensive intermolecular hydrogen bonds, where the oxime's hydroxyl group acts as a hydrogen bond donor and the nitrogen atom acts as an acceptor, linking molecules into chains or more complex supramolecular structures.[3][4] This hydrogen bonding network is a critical factor influencing the compound's melting point and solubility.

Tautomerism and Isomerism: The oxime functional group can exist as two geometric isomers, (E)- and (Z)-. The (E)-isomer is generally more stable. Furthermore, the molecule exhibits tautomerism. Infrared spectroscopy indicates an equilibrium between syn and anti conformers, with the position of the equilibrium being solvent-dependent.[3] In nonpolar solvents, an intramolecular hydrogen bond between the phenolic -OH and the oxime nitrogen favors the anti conformer, which is observed with a C=N stretching frequency around 1625 cm⁻¹.[3] In polar aprotic solvents, this intramolecular bond is disrupted, leading to a higher population of the syn conformer.[3]

Spectroscopic Characterization

A full spectroscopic analysis is essential for the unambiguous identification and quality control of 1-(2-hydroxyphenyl)ethan-1-one oxime.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, peer-reviewed assignment for this specific molecule is elusive in the literature, data from its precursor and closely related analogues allow for a reliable predicted spectrum. The NMR spectra are crucial for confirming the connectivity of atoms and the stereochemistry of the oxime.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons. The phenolic -OH proton signal is typically a broad singlet at a downfield chemical shift, while the oxime -OH proton also appears as a broad singlet. The aromatic protons will appear as a complex multiplet. The methyl group protons will be a sharp singlet.

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon of the C=NOH group will be significantly downfield, as will the aromatic carbon bearing the hydroxyl group.

Note: The following are predicted assignments based on data from analogous compounds.

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| -CH₃ | ~2.2-2.3 (s) | ~12-16 |

| Aromatic C-H | ~6.8-7.5 (m) | ~116-132 |

| Aromatic C-OH | - | ~155-160 |

| Aromatic C-C=N | - | ~120-125 |

| C=NOH | - | ~154-158 |

| Phenolic -OH | ~9.5-10.5 (br s) | - |

| Oxime =N-OH | ~11.0-11.5 (br s) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3328 (broad) | O-H stretch (phenolic and oxime) | [5] |

| ~3056 | Aromatic C-H stretch | [5] |

| ~2925 | Aliphatic C-H stretch | [5] |

| ~1628 | C=N stretch (oxime) | [5] |

| ~1607, 1501, 1466 | Aromatic C=C stretch | [5] |

| ~1254 | C-O stretch (phenol) | [5] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 151.

Expected Fragmentation Pattern:

-

Loss of -OH (m/z 134): A common fragmentation for oximes.

-

Loss of CH₃ (m/z 136): Alpha-cleavage next to the imine group.

-

Formation of benzoxazole fragment (m/z 119): Through rearrangement and loss of water, a characteristic fragmentation for ortho-hydroxyaryl oximes.

Synthesis and Reactivity

Standard Synthesis Protocol

The most common and reliable method for synthesizing 1-(2-hydroxyphenyl)ethan-1-one oxime is the condensation reaction of 2'-hydroxyacetophenone with hydroxylamine hydrochloride.[3] The causality behind this choice is the high reactivity of the ketone's carbonyl group towards the nucleophilic attack by hydroxylamine. The use of a mild base is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.

Protocol: Synthesis of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-hydroxyacetophenone (1.0 eq) in a 1:1 mixture of methanol and water.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-(2-hydroxyphenyl)ethan-1-one oxime as a white or off-white solid.

Chemical Reactivity

The compound serves as a valuable intermediate in organic synthesis. The oxime group can be hydrolyzed back to the ketone under acidic conditions. With reagents like phosphorus oxychloride, it can undergo cyclization to form a benzoxazole derivative.[6] The phenolic hydroxyl and the oxime moiety make it an excellent chelating agent, forming stable complexes with various metal ions, a property exploited in analytical chemistry.[7]

Applications in Research and Development

Organic Synthesis and Coordination Chemistry

As a synthetic intermediate, it is used in the preparation of pharmaceuticals and agrochemicals.[8] Its ability to act as a ligand for metal complexes is also utilized in the development of catalysts and materials with specific electronic or magnetic properties.[8]

Biological and Pharmacological Potential

Oximes as a class of compounds have garnered significant interest in medicinal chemistry. 1-(2-Hydroxyphenyl)ethan-1-one oxime and its derivatives have shown potential biological activities.

Antimicrobial Activity: Studies on various hydroxyacetophenone derivatives have demonstrated a broad spectrum of antimicrobial activity. For example, hydroxyacetophenone-tetrazole hybrids have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL.[7][9] While specific MIC values for the parent oxime are not widely reported, the activity of its derivatives suggests that the core structure is a promising scaffold for developing new antimicrobial agents.[9][10]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantitatively assessed using the broth microdilution method.

-

Prepare Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Standardize Inoculum: A bacterial or fungal suspension is prepared and standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

1-(2-Hydroxyphenyl)ethan-1-one oxime is a compound of significant interest due to its versatile chemical nature and potential applications. Its synthesis is straightforward, and its structure, characterized by key functional groups and stereochemical possibilities, makes it a valuable building block in organic synthesis and a promising scaffold in medicinal chemistry. The detailed understanding of its properties, structure, and reactivity provided in this guide serves as a foundational resource for researchers aiming to exploit its potential in their respective fields.

References

- Bagade, M., & Ghiya, B. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry, 3, 158-163.

- Liu, X., et al. (2020). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry.

- Disli, A., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.

- Liu, X., et al. (2020). Synthesis of 1-(2-Hydroxyphenyl) Dec-2-en-1-One Oxime and Its Flotation and Adsorption Behavior for Malachite. PMC - PubMed Central.

-

Disli, A., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)ethan-1-one oxime. Retrieved January 12, 2026, from [Link]

- Bawa, S., & Sawalem, M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.

- Mamedov, I. G., et al. (2017).

- Zhang, G., et al. (2013).

-

MySkinRecipes. (n.d.). 1-(2-hydroxyphenyl)-1-ethanone oxime. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)-1-ethanone oxime. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved January 12, 2026, from [Link]

- Akduran, N., et al. (2017). Crystal structure of (E)-2-hydroxy-1,2-diphenylethan-1-one oxime. PMC - PubMed Central.

- Zhang, R., et al. (2021). Rapid quantitative 1H–13C two-dimensional NMR with high precision. PMC - PubMed Central.

- Manimekalai, A., et al. (2000).

- Akduran, N. (2021). Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. PMC - NIH.

Sources

- 1. 1-(2-Hydroxyphenyl)ethan-1-one oxime | C8H9NO2 | CID 135410018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyphenyl)-1-ethanone oxime | C8H9NO2 | CID 102021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-(2-Hydroxyphenyl)-1-ethanone oxime [smolecule.com]

- 4. Crystal structure of 2-hydroxy-2-phenylacetophenone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Synthesis of 1-(2-Hydroxyphenyl) Dec-2-en-1-One Oxime and Its Flotation and Adsorption Behavior for Malachite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-(2-hydroxyphenyl)-1-ethanone oxime [myskinrecipes.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name and synonyms for 2-hydroxyacetophenone oxime

An In-Depth Technical Guide to 2-Hydroxyacetophenone Oxime for Researchers and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and drug discovery, the strategic selection of foundational molecules is paramount. 2-Hydroxyacetophenone oxime, a derivative of 2'-hydroxyacetophenone, emerges as a compound of significant interest due to its versatile chemical functionalities. The presence of a phenolic hydroxyl group, an oxime moiety, and an aromatic ring system within a compact structure makes it a valuable precursor and a pharmacologically relevant scaffold. This guide provides a comprehensive technical overview of 2-hydroxyacetophenone oxime, elucidating its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility for professionals in research and pharmaceutical development.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the bedrock of scientific inquiry. 2-Hydroxyacetophenone oxime is known by several names, which can lead to ambiguity. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature to ensure clarity.

The primary IUPAC name for this compound is 1-(2-Hydroxyphenyl)ethan-1-one oxime [1][2]. An alternative, mechanistically descriptive IUPAC name is 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol [2]. The "(E)" notation specifies the stereochemistry about the C=N double bond, which is the more stable and commonly synthesized isomer.

Below is a summary of its key identifiers and synonyms.

Table 1: Chemical Identifiers for 2-Hydroxyacetophenone Oxime

| Identifier | Value |

| CAS Registry Number | 1196-29-8[3][4][5][6] |

| Molecular Formula | C₈H₉NO₂[3][4] |

| Molecular Weight | 151.16 g/mol [3][4] |

| EC Number | 214-810-9[2][3] |

Table 2: Synonyms and Common Names

| Synonym |

| 2'-Hydroxyacetophenone oxime[2][3][5] |

| o-Hydroxyacetophenone oxime[2][3] |

| Methyl 2-hydroxyphenyl ketoxime[3] |

| 2-Hydroxyacetophenoxime |

| 1-(2-hydroxyphenyl)-1-ethanone oxime[2] |

| 2-[1-(hydroxyimino)ethyl]phenol[2] |

Chemical Structure

The structure features a phenyl ring substituted with a hydroxyl group at the ortho position relative to an acetophenone oxime side chain. This arrangement is crucial for its chelating properties and influences its reactivity.

Caption: Chemical structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime.

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. For drug development professionals, properties like solubility are critical for formulation and bioavailability studies.

Table 3: Physicochemical Data for 2-Hydroxyacetophenone Oxime

| Property | Value | Source |

| Appearance | Yellow Solid | [7] |

| Melting Point | 209-210 °C | [3] |

| Solubility | Slightly soluble (2.7 g/L at 25 °C) | [3] |

| Density | 1.15 ± 0.1 g/cm³ (at 20 °C) | [3] |

The high melting point suggests a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the phenolic and oxime hydroxyl groups. Its limited aqueous solubility is typical for aromatic compounds of this size and may necessitate the use of organic co-solvents in certain applications.

Part 3: Synthesis Methodology

The synthesis of 2-hydroxyacetophenone oxime is typically achieved through a straightforward condensation reaction between its ketone precursor, 2'-hydroxyacetophenone, and a hydroxylamine salt.[8] This oximation reaction is a fundamental transformation in organic chemistry.

Expert Insight: Causality in Synthesis

The choice of a basic medium (e.g., sodium carbonate) is critical. Its role is to deprotonate the hydroxylamine salt (e.g., NH₂OH·HCl) to generate the free hydroxylamine (NH₂OH), which is the active nucleophile. The nucleophilic nitrogen of hydroxylamine then attacks the electrophilic carbonyl carbon of the 2'-hydroxyacetophenone. A subsequent dehydration step, often acid-catalyzed, yields the final oxime product. The use of a phase transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the organic-soluble ketone and the aqueous-soluble hydroxylamine.[9]

Experimental Protocol: Synthesis of 2-Hydroxyacetophenone Oxime

This protocol describes a general, reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

2'-Hydroxyacetophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium carbonate (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

Dissolution: Dissolve 2'-hydroxyacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reaction: Add the aqueous solution to the ethanolic solution of the ketone.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting material.

-

Drying: Dry the purified product under vacuum to yield 2-hydroxyacetophenone oxime as a solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected IR spectrum would show characteristic peaks for the O-H stretch (both phenolic and oxime), C=N stretch, and aromatic C-H stretches.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-hydroxyacetophenone oxime.

Part 4: Applications in Research and Development

The unique structural features of 2-hydroxyacetophenone oxime make it a valuable tool in several scientific domains.

Analytical Chemistry and Metal Chelation

The ortho-hydroxy acetoxime moiety is a classic bidentate chelating ligand. The phenolic oxygen and the oxime nitrogen can coordinate with metal ions to form stable, often colored, complexes. This property is the basis for its use in analytical chemistry.

-

Spectrophotometric Analysis: It has been successfully employed as a reagent for the extraction and spectrophotometric determination of nickel.[10] The formation of a colored metal-ligand complex allows for quantitative analysis based on light absorbance. The causality lies in the formation of a stable five- or six-membered ring upon chelation, which is entropically favored and results in a distinct chromophore. This principle can be extended to the detection and quantification of other transition metals, such as copper.[10]

Intermediate in Organic Synthesis

2-Hydroxyacetophenone oxime serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

-

Synthesis of Benzoxazoles: The compound can undergo cyclization under the influence of reagents like phosphorus oxychloride (POCl₃) to form benzoxazoles.[8] This transformation, known as the Beckmann rearrangement followed by cyclization, is a powerful method for constructing this important heterocyclic core, which is present in many biologically active molecules.

-

Precursor to Chalcone Oximes: It can be condensed with various aldehydes to produce chalcone oximes.[8] Chalcones and their derivatives are well-known for their broad spectrum of pharmacological activities, and the corresponding oximes are explored for novel therapeutic properties.

Scaffold in Medicinal Chemistry and Drug Development

While the parent compound, 2'-hydroxyacetophenone, is a crucial intermediate in the synthesis of pharmaceuticals like coumarin derivatives[11], the oxime itself represents a promising scaffold for drug discovery. The broader class of oximes exhibits a wide range of biological activities, including antibacterial, anti-fungal, anti-inflammatory, and anti-cancer properties.[12]

-

Enzyme Inhibition: The ability of the oxime group to coordinate with metal ions is also relevant in a biological context. Many enzymes, known as metalloenzymes, have a metal ion in their active site. A molecule like 2-hydroxyacetophenone oxime could potentially act as an inhibitor by chelating this essential metal ion.

-

Antidotal Properties: Oximes are famous for their role as reactivators of acetylcholinesterase (AChE) following poisoning by organophosphate nerve agents.[12] While this specific oxime is not an approved antidote, its core structure could serve as a starting point for the design of new AChE reactivators or other enzyme-targeted therapeutics.

-

Derivatization Potential: The phenolic hydroxyl and the oxime hydroxyl groups are both sites for further chemical modification. This allows for the creation of libraries of related compounds (e.g., oxime esters[13]) to perform structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

Conclusion

2-Hydroxyacetophenone oxime is more than a simple organic compound; it is a versatile platform for innovation. Its well-defined synthesis, distinct physicochemical properties, and multifaceted applications in analytical chemistry, organic synthesis, and as a scaffold for medicinal chemistry make it a substance of considerable interest to the scientific community. For researchers and drug development professionals, a thorough understanding of its chemistry and potential provides a valuable tool for creating novel analytical methods, synthesizing complex molecular targets, and designing the next generation of therapeutic agents.

References

-

Bagade, M., & Ghiya, B. (2010). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry, 3, 158-163. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2'-Hydroxyacetophenone-d4 Oxime. Retrieved from [Link]

- Google Patents. (2021). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.

-

The Good Scents Company. (n.d.). 2'-hydroxyacetophenone. Retrieved from [Link]

- Google Patents. (2011). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.

-

Hamnevik, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(8), 937-944. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-nonyl-2-hydroxyacetophenone oxime. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)ethan-1-one oxime. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2'-Hydroxyacetophenone Oxime. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. Retrieved from [Link]

-

Al-Hourani, B. J. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 4(10), 61-65. Retrieved from [Link]

Sources

- 1. CAS 54582-22-8 | 4647-1-07 | MDL MFCD00049244 | 2'-Hydroxyacetophenone oxime | SynQuest Laboratories [synquestlabs.com]

- 2. 1-(2-Hydroxyphenyl)ethan-1-one oxime | C8H9NO2 | CID 135410018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 1196-29-8, 2'-Hydroxyacetophenone oxime, Methyl 2-hydroxyphenyl ketoxime, o-Hydroxyacetophenone oxime - chemBlink [chemblink.com]

- 4. scbt.com [scbt.com]

- 5. 1196-29-8 Cas No. | 2'-Hydroxyacetophenone oxime | Apollo [store.apolloscientific.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. asianpubs.org [asianpubs.org]

- 9. CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google Patents [patents.google.com]

- 10. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]

- 11. nbinno.com [nbinno.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. arpgweb.com [arpgweb.com]

The Solubility Profile of 1-(2-Hydroxyphenyl)ethan-1-one Oxime: A Comprehensive Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 1-(2-Hydroxyphenyl)ethan-1-one Oxime and its Solubility

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2-hydroxyacetophenone oxime or salicylaldoxime, is a versatile organic compound with the chemical formula C₈H₉NO₂.[1] Its molecular structure, featuring a phenolic hydroxyl group and an oxime functional group, imparts a range of chemical properties that make it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. The applications of this compound are diverse, serving as a precursor for pharmaceuticals and agrochemicals, a reagent in analytical chemistry for the detection of metal ions due to its chelating properties, and a subject of investigation for its potential therapeutic effects.[1]

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers and professionals in drug development, understanding the solubility of 1-(2-Hydroxyphenyl)ethan-1-one oxime is paramount. It dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of a compound's bioavailability and formulation characteristics. In essence, a thorough knowledge of its solubility profile is fundamental to unlocking its full potential in research and development.

This technical guide provides a comprehensive overview of the solubility of 1-(2-Hydroxyphenyl)ethan-1-one oxime. It delves into the theoretical principles governing its solubility, presents available solubility data, and offers detailed experimental protocols for determining its solubility in various solvents. This guide is designed to be a practical resource, empowering researchers to make informed decisions and enabling the development of robust and reproducible experimental designs.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure. In the case of 1-(2-Hydroxyphenyl)ethan-1-one oxime, the presence of both polar and nonpolar regions results in a nuanced solubility profile.

The phenolic hydroxyl (-OH) group and the oxime (-NOH) group are polar and capable of forming hydrogen bonds. These groups contribute to the compound's solubility in polar solvents such as water and alcohols. Conversely, the phenyl ring is nonpolar and contributes to its solubility in nonpolar organic solvents. The interplay between these functional groups dictates the extent to which 1-(2-Hydroxyphenyl)ethan-1-one oxime will dissolve in a given solvent.

It is also important to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure, where the system is in a state of thermodynamic equilibrium. This is an intrinsic property of the compound.

-

Kinetic Solubility: This is the concentration of a solute at the point of precipitation from a supersaturated solution. It is often measured in high-throughput screening assays and can be influenced by experimental conditions such as the rate of solvent addition and incubation time. Kinetic solubility values are often higher than thermodynamic solubility.

For the purposes of this guide, we will focus on thermodynamic solubility, as it provides a more fundamental understanding of the compound's behavior.

Solubility Data for 1-(2-Hydroxyphenyl)ethan-1-one Oxime

Precise, experimentally determined quantitative solubility data for 1-(2-Hydroxyphenyl)ethan-1-one oxime across a wide range of solvents is not extensively available in the public domain. However, based on available information and the solubility of structurally similar compounds like salicylaldoxime, a qualitative and calculated solubility profile can be presented.

| Solvent | Type | Solubility |

| Water | Polar Protic | Slightly soluble (Calculated: 2.7 g/L at 25 °C)[2] |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble[1] |

| Chloroform | Nonpolar | Soluble[1] |

| Dichloromethane | Nonpolar | Soluble[1] |

| Ethyl Acetate | Polar Aprotic | Soluble[1] |

| Benzene | Nonpolar | Soluble (by analogy with salicylaldoxime)[3][4][5] |

| Diethyl Ether | Nonpolar | Soluble (by analogy with salicylaldoxime)[3][4][5][6] |

| Petroleum Ether | Nonpolar | Insoluble (by analogy with salicylaldoxime)[3][6] |

Note: "Soluble" indicates that the compound is expected to have a significant solubility in the solvent based on its chemical structure and available qualitative data. For precise applications, experimental determination of the quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for 1-(2-Hydroxyphenyl)ethan-1-one oxime, a systematic experimental approach is necessary. The following section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of the compound using the widely accepted shake-flask method, followed by quantification using UV-Vis spectrophotometry.

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology: Shake-Flask Method

1. Materials and Reagents:

-

1-(2-Hydroxyphenyl)ethan-1-one oxime (solid, high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a known amount of 1-(2-Hydroxyphenyl)ethan-1-one oxime and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1-(2-Hydroxyphenyl)ethan-1-one oxime in the specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

3. Solubility Measurement:

-

Add an excess amount of solid 1-(2-Hydroxyphenyl)ethan-1-one oxime to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

4. Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the thermodynamic solubility of 1-(2-Hydroxyphenyl)ethan-1-one oxime in the tested solvent at the specified temperature.

Conclusion: A Foundation for Further Research

By following the detailed experimental workflow, scientists and drug development professionals can generate reliable solubility data that is crucial for advancing their research. A thorough understanding of the solubility of 1-(2-Hydroxyphenyl)ethan-1-one oxime will undoubtedly facilitate its effective utilization in the synthesis of novel compounds and the development of new therapeutic agents.

References

-

Salicylaldoxime. ChemBK. (2022, October 16). [Link]

-

Salicylaldoxime. In: Merck Index Online. Royal Society of Chemistry. [Link]

Sources

- 1. 1-(2-HYDROXYPHENYL)ETHAN-1-ONE OXIME CAS#: 1196-29-8 [m.chemicalbook.com]

- 2. CAS # 1196-29-8, 2'-Hydroxyacetophenone oxime, Methyl 2-hydroxyphenyl ketoxime, o-Hydroxyacetophenone oxime - chemBlink [chemblink.com]

- 3. Salicylaldoxime [drugfuture.com]

- 4. Salicylaldoxime | 94-67-7 [chemicalbook.com]

- 5. Salicylaldoxime CAS#: 94-67-7 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

In-depth Technical Guide: The Crystal Structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide details the synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. A thorough examination of the molecular geometry, including intramolecular and intermolecular interactions, is presented. This document serves as an in-depth resource, offering foundational knowledge and critical insights into the structural characteristics that underpin the compound's chemical behavior and potential applications.

Introduction

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2'-Hydroxyacetophenone oxime, is an organic compound featuring both a phenolic hydroxyl group and an oxime moiety.[1][2] This unique combination of functional groups makes it a versatile building block in various chemical syntheses. The presence of these groups allows for its use as a precursor in the production of pharmaceuticals and agrochemicals.[3][4] Furthermore, its ability to chelate metal ions has led to its application in analytical chemistry for the detection of metals.[3]

The study of oxime derivatives is a dynamic area of research, with applications ranging from their role as intermediates in organic synthesis to their use as ligands in coordination chemistry.[4][5] Oximes have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[6][7] Notably, certain oxime derivatives are FDA-approved for use as antidotes for nerve agents due to their ability to reactivate acetylcholinesterase.[6] A detailed understanding of the three-dimensional structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime is therefore crucial for elucidating its structure-activity relationships and for the rational design of novel compounds with enhanced therapeutic potential.

Synthesis and Crystallization

Synthesis

The synthesis of 1-(2-Hydroxyphenyl)ethan-1-one oxime is typically achieved through the condensation reaction of 2-hydroxyacetophenone with hydroxylamine.[3] This reaction is a well-established method for the formation of oximes from ketones.[8]

Experimental Protocol: Synthesis

-

Reactant Preparation: 2-hydroxyacetophenone is dissolved in a suitable solvent, such as ethanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium hydroxide) is added to the solution.[8][9]

-

Reaction: The mixture is heated under reflux to drive the condensation reaction to completion.[8]

-

Isolation and Purification: The resulting oxime precipitates upon cooling and is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final product.[8]

Crystallization

The growth of high-quality single crystals is a prerequisite for accurate structure determination by X-ray diffraction. For 1-(2-Hydroxyphenyl)ethan-1-one oxime, single crystals can be obtained by slow evaporation from a suitable solvent.

Experimental Protocol: Crystallization

-

Dissolution: The purified oxime is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or methanol) at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature.

-

Crystal Growth: Over a period of several days, the slow evaporation of the solvent leads to the formation of well-defined single crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis

The three-dimensional arrangement of atoms in 1-(2-Hydroxyphenyl)ethan-1-one oxime was determined by single-crystal X-ray diffraction. This powerful technique provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [1][2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), β (°) |

| Volume (ų) | Specific values depend on the determination |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | Specific values depend on the determination |

Molecular Geometry and Conformation

The molecular structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime reveals a nearly planar conformation.[3] Key structural features include:

-

Intramolecular Hydrogen Bonding: A significant feature is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime. This interaction contributes to the planarity of the molecule.

-

Oxime Configuration: The oxime group typically adopts the more stable E configuration.

Caption: Molecular structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime showing the intramolecular hydrogen bond.

Supramolecular Assembly and Crystal Packing

In the solid state, molecules of 1-(2-Hydroxyphenyl)ethan-1-one oxime are organized into a three-dimensional network through a combination of intermolecular interactions. The primary interaction is intermolecular hydrogen bonding involving the oxime hydroxyl group. This leads to the formation of chains or dimers, which are then further packed into a stable crystal lattice.

Caption: Schematic representation of the intermolecular hydrogen bonding in the crystal packing.

Spectroscopic Characterization

Spectroscopic data provides valuable complementary information to the crystal structure, confirming the presence of key functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-hydroxyphenyl)ethanone shows characteristic absorption bands for the hydroxyl and carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Studies on similar oxime structures have utilized NMR to investigate molecular dynamics and hydrogen bonding in solution.[10]

Relevance in Drug Development

The structural and chemical properties of 1-(2-Hydroxyphenyl)ethan-1-one oxime make it a valuable scaffold in drug discovery. Its ability to form stable complexes and participate in hydrogen bonding interactions is crucial for its potential biological activity.[3] The synthesis of isotopically labeled analogs, such as deuterated derivatives, is also an important strategy in pharmaceutical research to study metabolic pathways and enhance pharmacokinetic properties.[3]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime. The synthesis, crystallization, and structural analysis have been discussed, highlighting the key molecular and supramolecular features. The planar conformation, stabilized by a strong intramolecular hydrogen bond, and the intermolecular hydrogen bonding network are critical determinants of its solid-state properties. The insights gained from the crystal structure are invaluable for understanding its chemical reactivity and for guiding the design of new derivatives with potential applications in medicinal chemistry and materials science.

References

- Smolecule. (n.d.). 1-(2-Hydroxyphenyl)-1-ethanone oxime.

- MySkinRecipes. (n.d.). 1-(2-hydroxyphenyl)-1-ethanone oxime.

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)-1-ethanone oxime. (CID 102021). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyphenyl)ethan-1-one oxime. (CID 135410018). Retrieved from [Link]

- The Role of Oxime Derivatives in Modern Chemical Synthesis. (2026, January 9). Chemical Synthesis.

- Bawa, S., & Sawalem, M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.

-

Chemsrc. (2025, August 24). 1-(2-HYDROXYPHENYL)ETHAN-1-ONE OXIME. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Mamedov, I. G. (2025, August 7). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy.

- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (EP0158159A1).

-

Encyclopedia.pub. (2022, January 21). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]

-

MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2-HYDROXYPHENYL)ETHAN-1-ONE. Retrieved from [Link]

Sources

- 1. 1-(2-Hydroxyphenyl)-1-ethanone oxime | C8H9NO2 | CID 102021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyphenyl)ethan-1-one oxime | C8H9NO2 | CID 135410018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-(2-Hydroxyphenyl)-1-ethanone oxime [smolecule.com]

- 4. 1-(2-hydroxyphenyl)-1-ethanone oxime [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 7. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 8. arpgweb.com [arpgweb.com]

- 9. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Thermal Stability of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

Foreword: Understanding the Criticality of Thermal Stability

In the landscape of pharmaceutical and fine chemical development, a thorough understanding of a compound's thermal stability is not merely a regulatory checkbox; it is a cornerstone of safe, efficient, and reproducible science. For researchers, scientists, and drug development professionals, the thermal behavior of a molecule like 1-(2-Hydroxyphenyl)ethan-1-one oxime dictates everything from its synthesis and purification conditions to its long-term storage and formulation. This guide provides an in-depth technical exploration of the thermal stability of 1-(2-Hydroxyphenyl)ethan-1-one oxime, offering not just data and protocols, but the underlying scientific rationale to empower informed decision-making in your research and development endeavors.

Introduction to 1-(2-Hydroxyphenyl)ethan-1-one Oxime: A Molecule of Interest

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2'-hydroxyacetophenone oxime, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to an acetophenone oxime moiety, makes it an interesting candidate for various applications, including as a precursor in organic synthesis and potentially in the development of novel pharmaceutical agents and as a chelating agent for metal ions.[3][4] The presence of the oxime group, however, introduces a degree of thermal sensitivity that necessitates careful evaluation.

Key Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 1196-29-8 | [1][2] |

| Melting Point | 113-115 °C | [5] |

| Appearance | Yellow to Brown Solid | [6] |

Synthesis of 1-(2-Hydroxyphenyl)ethan-1-one Oxime: A Practical Protocol

The synthesis of 1-(2-Hydroxyphenyl)ethan-1-one oxime is typically achieved through the condensation reaction of 2'-hydroxyacetophenone with hydroxylamine.[3] The following protocol is a representative method.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (73.4 mmol) of 2'-hydroxyacetophenone in 100 mL of ethanol.

-

Addition of Hydroxylamine: In a separate beaker, prepare a solution of 7.65 g (110.1 mmol) of hydroxylamine hydrochloride and 15.4 g (183.5 mmol) of sodium bicarbonate in 50 mL of water.

-

Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 2'-hydroxyacetophenone with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(2-Hydroxyphenyl)ethan-1-one oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a crystalline solid.

Caption: Synthesis workflow for 1-(2-Hydroxyphenyl)ethan-1-one oxime.

Thermal Stability and Decomposition Pathways

The thermal stability of an oxime is a critical parameter, as these compounds can undergo exothermic decomposition, posing a safety hazard. While specific thermal decomposition data for 1-(2-Hydroxyphenyl)ethan-1-one oxime is not extensively published, we can infer its likely behavior from related compounds and general chemical principles.

The Beckmann Rearrangement: A Key Thermal Transformation

A primary thermal reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed or thermally induced transformation of an oxime to an amide.[7][8] For 1-(2-Hydroxyphenyl)ethan-1-one oxime, this rearrangement would likely proceed under acidic conditions or at elevated temperatures. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.

Caption: The Beckmann rearrangement of 1-(2-Hydroxyphenyl)ethan-1-one oxime.

This rearrangement can be exothermic and, in the presence of even trace amounts of acid, the temperature required for this transformation can be significantly lowered, potentially leading to a runaway reaction.[8]

Potential for Hazardous Decomposition

Oximes, in general, may decompose upon heating, which can result in an explosive event.[8] The thermal decomposition of phenolic compounds can lead to the release of flammable and toxic gases, including carbon monoxide, carbon dioxide, and phenol.[9] The presence of the oxime functionality adds to this hazard profile.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of 1-(2-Hydroxyphenyl)ethan-1-one oxime requires a suite of thermoanalytical techniques. The following sections detail the principles and experimental protocols for these essential analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is invaluable for determining the onset of decomposition and the presence of any volatile components.

Experimental Protocol: TGA of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 1-(2-Hydroxyphenyl)ethan-1-one oxime into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 500 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass loss (%) versus temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step. The first derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. pepolska.pl [pepolska.pl]

- 3. web.abo.fi [web.abo.fi]

- 4. 1-(2-hydroxyphenyl)-1-ethanone oxime [myskinrecipes.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpgweb.com [arpgweb.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. redox.com [redox.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Technical Guide to 1-(2-Hydroxyphenyl)ethan-1-one Oxime for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of pharmaceutical and chemical research, the strategic selection of starting materials and intermediates is paramount to the successful and efficient development of novel molecules. 1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2'-Hydroxyacetophenone oxime, is a versatile building block that holds significant potential for researchers, scientists, and drug development professionals. Its unique structural features, combining a phenolic hydroxyl group and an oxime moiety, render it a valuable precursor for a range of heterocyclic compounds and other complex organic molecules. This in-depth technical guide provides a comprehensive overview of the commercially available sources of 1-(2-Hydroxyphenyl)ethan-1-one oxime, its key physicochemical properties, and its critical applications, with a particular focus on its role in the synthesis of bioactive compounds.

Commercial Availability and Sourcing

1-(2-Hydroxyphenyl)ethan-1-one oxime is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with research-grade material generally exceeding 95% purity.

Table 1: Prominent Commercial Suppliers of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

| Supplier | Product Name(s) | CAS Number | Purity | Physical Form |

| Sigma-Aldrich | 1-(2-HYDROXYPHENYL)ETHANONE OXIME | 1196-29-8 | ≥95% | Yellow to Brown Solid |

| Santa Cruz Biotechnology | 2'-Hydroxyacetophenone Oxime | 1196-29-8 | - | - |

| ChemicalBook | 1-(2-HYDROXYPHENYL)ETHAN-1-ONE OXIME | 1196-29-8 | - | - |

| Smolecule | 1-(2-Hydroxyphenyl)ethan-1-one oxime | 1196-29-8 | - | - |

| Simson Pharma Limited | 2'-Hydroxyacetophenone Oxime | 1196-29-8 | Custom Synthesis | - |

It is imperative for researchers to consult the supplier's certificate of analysis to ascertain the precise purity and impurity profile of the purchased material, as this can significantly impact the outcome of sensitive synthetic transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(2-Hydroxyphenyl)ethan-1-one oxime is essential for its effective handling, storage, and application in chemical synthesis.

Table 2: Key Physicochemical Properties of 1-(2-Hydroxyphenyl)ethan-1-one Oxime

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| CAS Number | 1196-29-8 | |

| Melting Point | 113-115 °C | |

| Boiling Point | ~297.1 °C at 760 mmHg (Predicted) | |

| Appearance | Yellow to Brown Solid | |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and ethyl acetate. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the ethylidene group, and the hydroxyl protons of both the phenol and oxime functionalities. The phenolic hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, while the oxime hydroxyl proton will also be a singlet, with its chemical shift potentially influenced by solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methyl carbon, the imine carbon of the oxime, and the carbon bearing the phenolic hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and oxime hydroxyl groups. A sharp peak around 1620-1650 cm⁻¹ can be attributed to the C=N stretching of the oxime.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Hydroxyphenyl)ethan-1-one oxime. It is classified as an irritant, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Core Application: A Gateway to Bioactive Coumarins

A significant application of 1-(2-Hydroxyphenyl)ethan-1-one oxime lies in its role as a synthon for more complex molecules, particularly in the realm of medicinal chemistry. The oxime functionality can be readily hydrolyzed to regenerate the parent ketone, 2'-hydroxyacetophenone. This precursor is a key starting material in the synthesis of 4-hydroxycoumarin, a pivotal intermediate in the production of the widely prescribed anticoagulant drug, warfarin.[1][2][3][4]

The synthesis of warfarin from 2'-hydroxyacetophenone underscores the industrial relevance of this chemical family. The process typically involves the condensation of 2'-hydroxyacetophenone with a carbonate ester to form 4-hydroxycoumarin, which is then reacted with benzalacetone to yield warfarin.[1][4] This synthetic route highlights the strategic importance of 2'-hydroxyacetophenone, and by extension its oxime derivative, in the pharmaceutical industry.

Experimental Protocol: Synthesis of 4-Hydroxycoumarin from 2'-Hydroxyacetophenone

The following protocol is a representative example of the synthesis of 4-hydroxycoumarin from 2'-hydroxyacetophenone, the de-oximated form of the topic compound. This procedure is based on established literature methods and is provided for informational purposes.[3][4]

Materials:

-

2'-Hydroxyacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Ethanol

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 2'-hydroxyacetophenone and diethyl carbonate in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a controlled temperature. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ethanol to destroy any unreacted sodium hydride. The mixture is then poured into ice-water.

-

Acidification and Isolation: The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude 4-hydroxycoumarin.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Logical Workflow for Warfarin Synthesis

The following diagram illustrates the key transformations from 2'-hydroxyacetophenone to the anticoagulant drug, warfarin.

Sources

- 1. EP1089992A4 - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 2. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Health and Safety of 1-(2-Hydroxyphenyl)ethan-1-one oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2'-Hydroxyacetophenone oxime, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] Its structure, featuring a hydroxyl group ortho to an acetoxime substituent on a benzene ring, makes it a subject of interest in various chemical and pharmaceutical research domains. Oximes, in general, are recognized for their roles as intermediates in organic synthesis and for their biological activities.[3] Some aromatic oximes have been investigated for their antimicrobial properties and have shown promising safety profiles in early screenings.[3][4]

This guide provides a comprehensive overview of the available health and safety data for 1-(2-Hydroxyphenyl)ethan-1-one oxime. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from analogous compounds to construct a probable safety profile. This approach underscores the importance of treating this compound with caution, assuming a hazard profile consistent with structurally related oximes until specific data becomes available.

Physicochemical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions, affecting storage, handling, and emergency response.

| Property | Value | Source |

| CAS Number | 1196-29-8 | [1][5][6] |

| Molecular Formula | C₈H₉NO₂ | [2][6] |

| Molecular Weight | 151.16 g/mol | [2][6] |

| Melting Point | 113-115 °C | [7] |

| Flash Point | 133.5 °C | [7] |

| Appearance | Expected to be a solid at room temperature | [7] |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling. The following are recommended based on the anticipated hazards:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Toxicological Profile

Detailed toxicological studies on 1-(2-Hydroxyphenyl)ethan-1-one oxime are not publicly available. However, data from its precursor, 2'-Hydroxyacetophenone, and other aromatic oximes provide valuable insights into its potential toxicological effects.

-

Acute Toxicity: The precursor, 2'-Hydroxyacetophenone, has an intraperitoneal LD50 of 100 mg/kg in mice, suggesting moderate acute toxicity.[13][14] Related oximes are classified as harmful if swallowed.[8][11]

-